Comparative Reversed-Phase HPLC Retention vs. Structurally Similar Impurities
4-Amino-N-(2-phenylethyl)benzeneethanamine exhibits distinctive chromatographic behavior due to its two amine groups, requiring dedicated method development. Veeprho notes its 'significant retention in reversed phases' relative to other mirabegron-related compounds [1]. In British Pharmacopoeia 2025 methods, mirabegron impurity B shows relative retention time (RRT) of approximately 0.7 and impurity A shows RRT of approximately 0.8 (both referenced to mirabegron retention time ≈27 min), while Impurity 32 is a process intermediate that must be separately resolved and quantified [2].
| Evidence Dimension | Chromatographic retention and resolution |
|---|---|
| Target Compound Data | Significant reversed-phase retention; identified as Mirabegron Impurity 32 [1] |
| Comparator Or Baseline | Impurity A: RRT ≈0.8; Impurity B: RRT ≈0.7 (BP 2025 mirabegron method) [2] |
| Quantified Difference | Impurity 32 is a distinct process intermediate requiring separate resolution; RRT values for Impurities A and B established, but Impurity 32 RRT not specified in BP monograph |
| Conditions | Reversed-phase HPLC; mirabegron retention time ≈27 min (BP 2025 conditions) [2] |
Why This Matters
Procurement of this specific impurity reference standard ensures accurate method validation for ANDA submissions where Impurity 32 must be unequivocally identified and quantified separately from Impurities A and B.
- [1] Veeprho. 4-(2-(Phenethylamino)ethyl)aniline CAS 1310279-36-7: Quality Impact and Analytical Control. View Source
- [2] British Pharmacopoeia 2025. Mirabegron Monograph - Related Substances. Relative retention table. View Source
